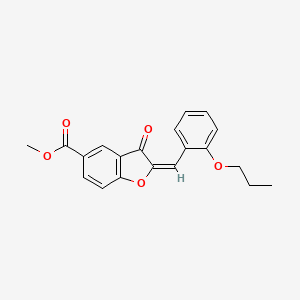

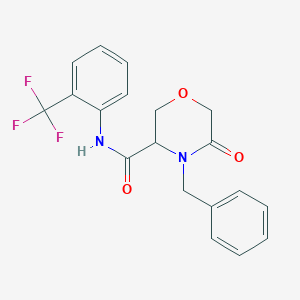

(E)-methyl 3-oxo-2-(2-propoxybenzylidene)-2,3-dihydrobenzofuran-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-methyl 3-oxo-2-(2-propoxybenzylidene)-2,3-dihydrobenzofuran-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PMB and has been studied extensively for its unique properties and potential uses. In

Aplicaciones Científicas De Investigación

Synthesis Approaches

The synthesis of related compounds involves innovative techniques that contribute to the field of organic chemistry. For instance, new methods to synthesize 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives showcase the versatility of oxidative aminocarbonylation-cyclization reactions. This process is catalyzed by PdI2 in conjunction with KI, demonstrating significant stereoselectivity and contributing to the synthesis of structurally complex molecules (Gabriele et al., 2006).

Antimicrobial Activity

Another key application of similar compounds is in the development of antimicrobial agents. Novel 2-substituted-3-methylbenzofuran derivatives exhibit significant antimicrobial activity against various fungal and bacterial species. This highlights the potential of benzofuran derivatives in addressing the need for new antimicrobials (Abdel‐Aziz et al., 2009).

Molecular and Chemical Analysis

In-depth molecular and chemical analyses of pyrimidine derivatives, including spectroscopic insights and molecular docking studies, have revealed their potential biological activities. Such studies involve comprehensive DFT calculations, structural conformational analyses, and evaluation of chemical reactivity, underscoring the compound's significance in drug development and chemical biology (Mary et al., 2021).

Herbicide Development

The synthesis of precursors for bicyclic herbicides via intramolecular reactions demonstrates the agricultural applications of benzofuran derivatives. These chemical processes pave the way for the creation of more efficient and environmentally friendly herbicides (Liepa et al., 1992).

Catalysis and Chemical Reactions

Ruthenium(II) complexes featuring heteroditopic N-heterocyclic carbene ligands exemplify the role of benzofuran derivatives in catalyzing C-N bond formation. This application is crucial in organic synthesis, demonstrating the efficiency of these complexes in facilitating reactions under solvent-free conditions (Donthireddy et al., 2020).

Propiedades

IUPAC Name |

methyl (2E)-3-oxo-2-[(2-propoxyphenyl)methylidene]-1-benzofuran-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-3-10-24-16-7-5-4-6-13(16)12-18-19(21)15-11-14(20(22)23-2)8-9-17(15)25-18/h4-9,11-12H,3,10H2,1-2H3/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMSPCLRNIKHSB-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=CC=C1/C=C/2\C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-methyl 3-oxo-2-(2-propoxybenzylidene)-2,3-dihydrobenzofuran-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2744109.png)

![1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2744118.png)

![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744119.png)

![6-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2744124.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2744125.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2744127.png)

![3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2744131.png)

![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butanamide](/img/structure/B2744132.png)